Triglycerol stearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

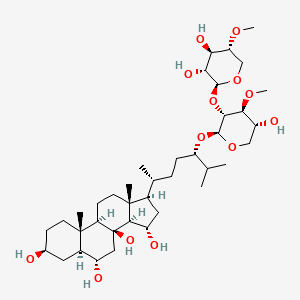

Triglycerol stearate is a type of triglyceride, which is an ester derived from glycerol and three fatty acids . Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver .

Synthesis Analysis

The synthesis of triglycerol stearate involves the esterification of glycerol with stearic acid . The selective synthesis of di- and triglycerol can be carried out over mesoporous solids and basic materials with yields over 80% .

Molecular Structure Analysis

In chemical terms, triacylglycerols consist of the trihydric alcohol glycerol esterified mainly with long-chain fatty acids . When the two primary hydroxyl groups are esterified with different fatty acids, the resulting triacylglycerol can display chiral asymmetry and thus be optically active .

Chemical Reactions Analysis

Triacylglycerols are chemically inert, highly hydrophobic, and have a high energy density . The synthesis of a triglyceride is another application of the ester synthesis reaction .

Physical And Chemical Properties Analysis

Triglycerides are non-polar, hydrophobic, insoluble in water, and soluble in organic solvents . They have a specific gravity less than water, therefore fats and oil float on water .

科学的研究の応用

Absorption and Metabolism in Animals : Triglycerides containing stearate show varied absorbability in rats, influenced by the position of stearate on the glycerol molecule and the presence of dietary minerals like calcium and magnesium. This highlights the importance of fatty acid positioning in nutritional studies and food science (Mattson, Nolen, & Webb, 1979).

Biodegradation in Soil : Tristearin, as a model triglyceride, demonstrates significant biodegradation in soil, making it a relevant compound for studying the fate of fatty waste in environmental contexts (Hita et al., 1996).

Drug Delivery Systems : Lipid nanoparticles, including those made from solid triglycerides like tripalmitin, have been explored for oral delivery of hydrophilic macromolecules, indicating potential pharmaceutical applications (Garcia‐Fuentes, Torres, & Alonso, 2003).

Brain Triglyceride Metabolism : The metabolism of triglycerides in the brain, including those composed of stearate, is a topic of research in neurochemistry, with implications for understanding brain lipid metabolism (Rowe, 1969).

Confectionery Industry Applications : Ethyl stearate, a derivative of stearic acid, has been studied for its potential as an alternative to cocoa butter in the confectionery industry, with implications for food science and nutrition (Havriushenko & Gladkiy, 2020).

Biodiesel Synthesis : Zinc stearate-catalyzed transesterification of soybean oil into fatty acid methyl esters (FAME) and glycerol indicates the role of triglycerides in biodiesel production (Alvarez Serafini et al., 2018).

Aerated Food Product Stability : Triglycerol stearate has been studied for its impact on the stability of aerated food products, such as in the context of Ostwald ripening and gas diffusion, relevant to food engineering and technology (Dutta et al., 2004).

Tablet Technology in Pharma : Triglycerides of higher aliphatic acids, including stearic acid derivatives, have been investigated for their role in improving the flow properties of pharmaceutical granulates and reducing die friction in tablet production (Vitková & Chalabala, 1998).

作用機序

Safety and Hazards

Triglycerol stearate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

特性

IUPAC Name |

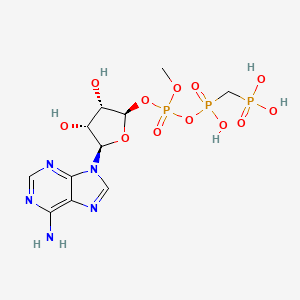

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXKOCMUOOWGDP-HCWZZVAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,2-methyl-,endo-(9CI)](/img/no-structure.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)

![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)